![molecular formula C6H6N4O B2934735 5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 40851-87-4](/img/structure/B2934735.png)

5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

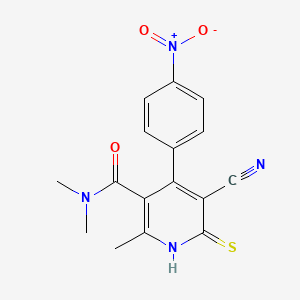

“5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one” is a compound that belongs to the class of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A facile synthesis of imidazo[4,5-b]pyridines was described by Rosenberg et al. using a Pd-catalyzed amide coupling reaction . 1,3-Dialkyl-5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones reacted with acetylacetone to give the corresponding 4-(1,3-dialkyl-2-oxo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-5-ylamino)pent-3-en-2-ones .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

1,3-Dialkyl-5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones reacted with acetylacetone to give the corresponding 4-(1,3-dialkyl-2-oxo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-5-ylamino)pent-3-en-2-ones . These compounds underwent intramolecular cyclization to 1,3-dialkyl-5,7-dimethyl-1,3-dihydro-2H-imidazo[4,5-b]-[1,8]naphthyridin-2-ones on heating in polyphosphoric acid or diphenyl ether .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications

Agrochemicals

The imidazo[4,5-b]pyridine nucleus is a significant structural component in a variety of agrochemicals . Its synthesis has been a subject of intense research, leading to the development of numerous transformations to access this compound from readily available starting materials. This compound’s derivatives can be tailored to exhibit properties beneficial for plant growth regulation, pest control, and disease management in agriculture.

Pharmaceutical Development

Imidazo[4,5-b]pyridines, due to their structural resemblance to purines, have been investigated for their therapeutic significance . They have been found to play a crucial role in numerous disease conditions, including as GABA_A receptor positive allosteric modulators, proton pump inhibitors, aromatase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs). Their ability to influence cellular pathways makes them valuable in drug discovery and development.

Central Nervous System Agents

As GABA_A receptor positive allosteric modulators, derivatives of 5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one have been explored for their potential to treat disorders of the central nervous system . These compounds can modulate neurotransmitter activity, offering therapeutic benefits for conditions such as anxiety, insomnia, and epilepsy.

Cancer Research

The imidazo[4,5-b]pyridine derivatives have shown promise in cancer research due to their ability to affect various cellular pathways necessary for the proliferation of cancer cells . They have been studied for their potential as kinase inhibitors, which can disrupt signaling pathways that cancer cells rely on for growth and survival.

Anti-Inflammatory Applications

The anti-inflammatory properties of imidazo[4,5-b]pyridine derivatives make them candidates for the development of new NSAIDs . By inhibiting enzymes involved in the inflammatory process, these compounds can help manage inflammation and pain associated with various conditions.

Antimicrobial Agents

Recent studies have explored the antimicrobial features of new imidazo[4,5-b]pyridine derivatives . These compounds have been assessed both experimentally and theoretically for their potential to inhibit the growth of various pathogens, making them interesting candidates for the development of new antimicrobial drugs.

Mechanism of Action

Target of Action

Imidazole-containing compounds, which include this compound, have been known to interact with a broad range of biological targets .

Mode of Action

It’s worth noting that imidazole derivatives have a wide range of chemical and biological properties, which contribute to their diverse modes of action .

Biochemical Pathways

Imidazole derivatives have been reported to show various biological activities, suggesting their involvement in multiple biochemical pathways .

Pharmacokinetics

The design and synthesis of bioisosteres, which include imidazopyridines, aim to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .

Action Environment

It’s worth noting that the compound is soluble in some organic solvents like dimethyl sulfoxide, but less soluble in water .

properties

IUPAC Name |

5-amino-1,3-dihydroimidazo[4,5-b]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c7-4-2-1-3-5(9-4)10-6(11)8-3/h1-2H,(H4,7,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAJPMIFZGNMQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC(=O)N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate](/img/structure/B2934652.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2934655.png)

![2-((difluoromethyl)sulfonyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2934661.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934667.png)

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2934668.png)